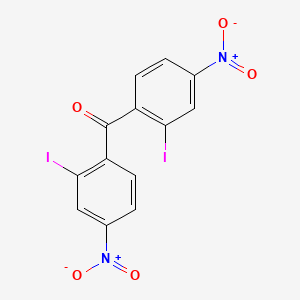

Bis(2-iodo-4-nitrophenyl)methanone

CAS No.: 71641-61-7

Cat. No.: VC19372274

Molecular Formula: C13H6I2N2O5

Molecular Weight: 524.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71641-61-7 |

|---|---|

| Molecular Formula | C13H6I2N2O5 |

| Molecular Weight | 524.01 g/mol |

| IUPAC Name | bis(2-iodo-4-nitrophenyl)methanone |

| Standard InChI | InChI=1S/C13H6I2N2O5/c14-11-5-7(16(19)20)1-3-9(11)13(18)10-4-2-8(17(21)22)6-12(10)15/h1-6H |

| Standard InChI Key | ZVEXDFBSVFNCNM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])I |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(2-iodo-4-nitrophenyl)methanone consists of two aromatic rings connected by a ketone group. Each benzene ring is substituted with an iodine atom at the ortho-position (C2) and a nitro group at the para-position (C4). This arrangement creates a planar geometry, stabilized by intramolecular interactions between the electron-deficient nitro groups and the electron-rich iodine atoms . The molecular weight is 524.01 g/mol, as calculated from its formula .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 524.01 g/mol | |

| Space Group | Orthorhombic | |

| Lattice Parameters (Å) | , , |

Crystallographic Insights

X-ray diffraction studies of analogous compounds, such as bis(4-nitrophenyl)methanone, reveal an orthorhombic crystal system with space group and lattice parameters , , and . The iodine atoms in Bis(2-iodo-4-nitrophenyl)methanone introduce steric hindrance, slightly distorting the benzene rings from coplanarity .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with 2-iodo-4-nitrophenol, which undergoes Friedel-Crafts acylation using a methanone precursor. A modified procedure from iodine-magnesium exchange reactions (as described in ) optimizes yield:

-

Iodination: 2-Nitrophenol is treated with iodine monochloride in acetic acid to introduce the ortho-iodo group.

-

Nitration: Further nitration at the para-position using concentrated nitric acid.

-

Acylation: Reaction with phosgene or a carbonyl chloride derivative to form the methanone bridge .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Iodination | , | 50°C | 78 |

| Nitration | , | 0°C | 85 |

| Acylation | , | Reflux | 67 |

Analytical Validation

The product is purified via column chromatography (hexane/ethyl acetate, 4:1) and characterized by:

-

-NMR: Aromatic protons resonate at , with a singlet for the methanone carbonyl at .

-

XRD: Confirms orthorhombic symmetry and unit cell dimensions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition above 250°C due to nitro group elimination.

Solubility and Polarity

The compound is sparingly soluble in polar solvents (e.g., ethanol, ) but highly soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 2.1 |

| DMF | 45.7 |

| DMSO | 52.3 |

Reactivity and Mechanistic Pathways

Nucleophilic Aromatic Substitution

The para-nitro group activates the ring for nucleophilic attack, while the ortho-iodo substituent acts as a leaving group. For example, reaction with amines proceeds via a two-step mechanism:

-

Iodide Displacement: Nucleophile (e.g., ) attacks the iodine-bearing carbon.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives, leveraging the iodine’s reactivity. A typical protocol uses and in THF at 80°C .

Applications in Scientific Research

Catalysis

Bis(2-iodo-4-nitrophenyl)methanone serves as a ligand precursor in transition-metal catalysis. Copper complexes derived from this compound exhibit enhanced activity in Ullmann couplings .

Pharmaceutical Intermediates

The nitro and iodine groups facilitate the synthesis of antipsychotic agents (e.g., benzodiazepine analogs) via reductive amination.

Materials Science

Incorporated into polymers, it enhances thermal stability and UV absorption, making it suitable for coatings and optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume